
1-Cyclobutyl-3-(dimethylamino)-2-methylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutyl-3-(dimethylamino)-2-methylprop-2-en-1-one is an organic compound that features a cyclobutyl ring, a dimethylamino group, and a methylprop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-3-(dimethylamino)-2-methylprop-2-en-1-one typically involves the reaction of cyclobutyl ketones with dimethylamine under specific conditions. The process may include:
Cyclobutyl Ketone Synthesis: Cyclobutyl ketones can be synthesized through the cyclization of appropriate precursors.
Dimethylamine Reaction: The cyclobutyl ketone is then reacted with dimethylamine in the presence of a catalyst, often under controlled temperature and pressure conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch or Continuous Flow Reactors: Utilizing reactors that allow for precise control over reaction parameters.
Purification Techniques: Employing methods such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutyl-3-(dimethylamino)-2-methylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Halogenated derivatives or other substituted compounds.
Scientific Research Applications
1-Cyclobutyl-3-(dimethylamino)-2-methylprop-2-en-1-one has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-3-(dimethylamino)-2-methylprop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to Active Sites: Interacting with the active sites of enzymes, altering their activity.
Modulating Pathways: Influencing biochemical pathways by acting as an agonist or antagonist to specific receptors.
Comparison with Similar Compounds
- 1-Cyclobutyl-3-(dimethylamino)-1-propanone
- 1-Cyclobutyl-3-(dimethylamino)-2-propanone
Uniqueness: 1-Cyclobutyl-3-(dimethylamino)-2-methylprop-2-en-1-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
(E)-1-cyclobutyl-3-(dimethylamino)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C10H17NO/c1-8(7-11(2)3)10(12)9-5-4-6-9/h7,9H,4-6H2,1-3H3/b8-7+ |
InChI Key |
IDLXETJWSWVKHN-BQYQJAHWSA-N |
Isomeric SMILES |
C/C(=C\N(C)C)/C(=O)C1CCC1 |
Canonical SMILES |
CC(=CN(C)C)C(=O)C1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13277058.png)

![N,N-dimethyl-2-[(3-methylcyclohexyl)amino]acetamide](/img/structure/B13277063.png)
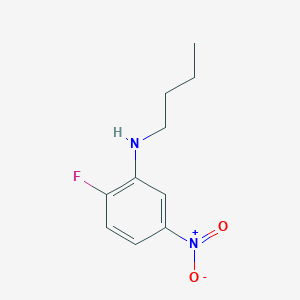
![6-Chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B13277077.png)

![[5-tert-Butyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13277088.png)
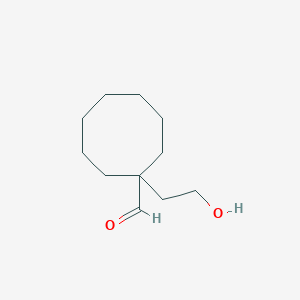
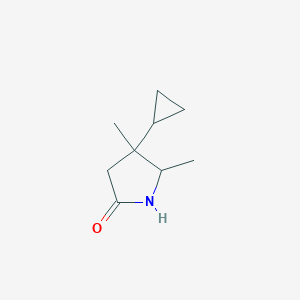
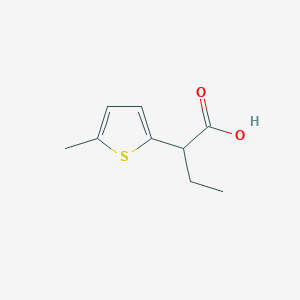
amine](/img/structure/B13277105.png)
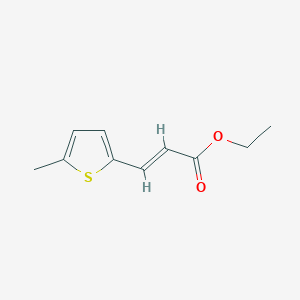
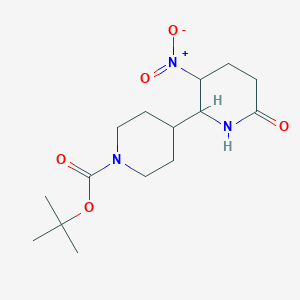
![[5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13277124.png)
